molecular formula C11H16N4S B13058536 N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine

N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B13058536
M. Wt: 236.34 g/mol
InChI Key: JWMVJOXAALGCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H16N4S.

Chemical Reactions Analysis

Types of Reactions

N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiol or amine derivatives .

Mechanism of Action

The mechanism of action of N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

4-N-pentan-2-ylthieno[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C11H16N4S/c1-3-4-7(2)13-10-9-8(5-6-16-9)14-11(12)15-10/h5-7H,3-4H2,1-2H3,(H3,12,13,14,15)

InChI Key

JWMVJOXAALGCNQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=NC(=NC2=C1SC=C2)N

Origin of Product

United States

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